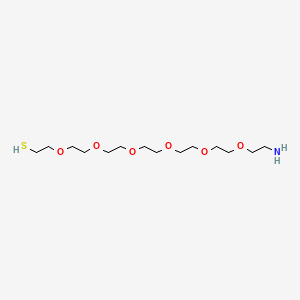

Amine-PEG6-thiol

説明

特性

分子式 |

C14H31NO6S |

|---|---|

分子量 |

341.47 g/mol |

IUPAC名 |

2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol |

InChI |

InChI=1S/C14H31NO6S/c15-1-2-16-3-4-17-5-6-18-7-8-19-9-10-20-11-12-21-13-14-22/h22H,1-15H2 |

InChIキー |

IDEFPDAKQCDZCF-UHFFFAOYSA-N |

正規SMILES |

C(COCCOCCOCCOCCOCCOCCS)N |

製品の起源 |

United States |

Foundational & Exploratory

Amine-PEG6-thiol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical structure, properties, and applications of Amine-PEG6-thiol, a versatile heterobifunctional linker crucial in bioconjugation, nanoparticle functionalization, and drug delivery systems.

This compound is a heterobifunctional crosslinker featuring a primary amine group and a terminal thiol group, separated by a six-unit polyethylene glycol (PEG) spacer. This unique structure allows for the sequential or orthogonal conjugation of two different molecules, making it an invaluable tool in the fields of chemical biology, materials science, and pharmaceutical development. The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugates, while the terminal reactive groups provide specific points of attachment.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These values are crucial for designing and executing experimental protocols, as well as for understanding the behavior of the molecule in various applications.

| Property | Value | Reference |

| Chemical Formula | C12H27NO5S | [1] |

| Molecular Weight | 297.41 g/mol | [1] |

| CAS Number | 1347750-20-2 | [1] |

| Appearance | White/off-white solid or semi-solid | |

| Purity | >95% | [1] |

| Solubility | Soluble in water, DMSO, DMF | |

| Storage Conditions | -20°C, desiccated, under inert gas |

Reactive Properties and Chemical Structure

The utility of this compound lies in the distinct reactivity of its terminal functional groups.

-

Amine Group (-NH2): The primary amine is nucleophilic and readily reacts with various electrophilic groups. Common reactions include the formation of stable amide bonds with activated esters (e.g., N-hydroxysuccinimide esters, NHS esters) and carboxylic acids (in the presence of coupling agents like EDC), and the formation of Schiff bases with aldehydes and ketones, which can be further stabilized by reduction.[2] These reactions are typically performed in a slightly basic pH range (pH 7-9) to ensure the amine is deprotonated and thus more reactive.

-

Thiol Group (-SH): The sulfhydryl group is a soft nucleophile that exhibits high reactivity towards soft electrophiles. It is particularly effective in forming stable thioether bonds with maleimides at a near-neutral pH (6.5-7.5). The thiol group also has a strong affinity for noble metal surfaces, such as gold, enabling the straightforward functionalization of nanoparticles and surfaces.

The linear structure of this compound, with its flexible PEG spacer, provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity and optimizing their interaction with targets.

Key Applications in Research and Drug Development

The dual reactivity of this compound makes it a versatile tool for a wide range of applications:

-

Bioconjugation: This is a primary application where the linker is used to covalently connect two different biomolecules. For example, it can be used to conjugate a targeting protein (like an antibody) to a therapeutic agent (like a small molecule drug or a peptide), forming an antibody-drug conjugate (ADC).

-

Nanoparticle Functionalization: The thiol group allows for the stable attachment of the linker to the surface of gold nanoparticles (AuNPs) or other metallic nanoparticles. The exposed amine group can then be used to conjugate proteins, enzymes, or other molecules to the nanoparticle surface, creating functionalized nanomaterials for applications in diagnostics, imaging, and drug delivery.

-

Surface Modification: this compound can be used to modify the surface of biosensors and other materials. The thiol group can bind to a gold-coated sensor surface, while the amine group can be used to immobilize capture probes like antibodies or DNA strands. The PEG spacer helps to reduce non-specific binding to the surface.

-

PROTAC Development: In the field of targeted protein degradation, this compound can serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Experimental Protocols

Below are detailed methodologies for key experiments involving amine and thiol chemistries, which are directly applicable to this compound.

Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Molecule using EDC/NHS Chemistry

This protocol describes the activation of a carboxyl group to an NHS ester, followed by reaction with the amine group of this compound.

Materials:

-

Carboxylic acid-containing molecule

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: PBS, pH 7.2-8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

-

Reaction solvent (e.g., DMF or DMSO if necessary)

Procedure:

-

Preparation of Reactants:

-

Dissolve the carboxylic acid-containing molecule in Activation Buffer. If the molecule is not water-soluble, dissolve it in a minimal amount of DMF or DMSO and then dilute with Activation Buffer.

-

Dissolve this compound in Coupling Buffer.

-

Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer immediately before use.

-

-

Activation of Carboxylic Acid:

-

To the solution of the carboxylic acid-containing molecule, add EDC and NHS (or sulfo-NHS). A typical molar ratio is 1:2:5 (carboxylic acid:EDC:NHS).

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This step forms the amine-reactive NHS ester.

-

-

Conjugation Reaction:

-

Add the activated carboxylic acid solution to the this compound solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

-

-

Purification:

-

Purify the conjugate using dialysis, size-exclusion chromatography, or other appropriate chromatographic techniques to remove excess reagents and byproducts.

-

Protocol 2: Functionalization of Gold Nanoparticles (AuNPs) with this compound

This protocol details the process of attaching this compound to the surface of gold nanoparticles.

Materials:

-

Citrate-stabilized gold nanoparticle solution

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Centrifuge

Procedure:

-

Preparation of this compound Solution:

-

Dissolve this compound in deionized water or PBS to a desired concentration (e.g., 1 mg/mL).

-

-

Functionalization Reaction:

-

To the gold nanoparticle solution, add the this compound solution. The molar ratio of this compound to AuNPs should be in large excess to ensure complete surface coverage.

-

Incubate the mixture for at least 12 hours at room temperature with gentle stirring or rocking. The thiol groups will displace the citrate ions on the surface of the AuNPs.

-

-

Purification of Functionalized AuNPs:

-

Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

-

Carefully remove the supernatant which contains excess this compound and displaced citrate ions.

-

Resuspend the nanoparticle pellet in fresh PBS.

-

Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of all unreacted reagents.

-

-

Final Resuspension:

-

Resuspend the final purified pellet of this compound functionalized AuNPs in the desired buffer for subsequent applications. The exposed amine groups are now available for further conjugation.

-

Visualizing Workflows and Relationships

The following diagrams, created using the DOT language, illustrate common experimental workflows and logical relationships involving this compound.

Caption: Workflow for conjugating a carboxylic acid-containing molecule to this compound.

Caption: Logical workflow for the functionalization of a gold nanoparticle with this compound and subsequent bioconjugation.

Caption: Logical relationship of this compound as a linker in a PROTAC molecule.

References

what is the molecular weight of Amine-PEG6-thiol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the properties, applications, and handling of Amine-PEG6-thiol, a heterobifunctional linker critical in bioconjugation and drug development.

Core Compound Data

This compound is a versatile crosslinker featuring a primary amine (-NH₂) group and a thiol (-SH) group at opposite ends of a six-unit polyethylene glycol (PEG) spacer. This structure allows for the covalent conjugation of two different molecules, making it an invaluable tool in the synthesis of complex bioconjugates.

| Property | Value | Source |

| Molecular Weight | 297.41 g/mol | [1] |

| Molecular Formula | C₁₂H₂₇NO₅S | [1] |

| CAS Number | 1347750-20-2 | [1] |

| Purity | Typically >95% | [1] |

| Appearance | Please refer to the supplier's data sheet. | |

| Solubility | Soluble in water and most organic solvents. | [2] |

| Storage Conditions | Store at -20°C. |

Applications in Research and Drug Development

The unique properties of this compound, particularly its biocompatibility, water solubility, and flexible spacer arm, make it a valuable reagent in a variety of applications:

-

PROTACs (Proteolysis Targeting Chimeras): this compound serves as a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand in the synthesis of PROTACs. These bifunctional molecules facilitate the ubiquitination and subsequent degradation of target proteins, offering a promising strategy for therapeutic intervention.

-

Antibody-Drug Conjugates (ADCs): The amine or thiol group can be used to attach cytotoxic drugs to antibodies, creating targeted cancer therapies. The PEG linker enhances the solubility and pharmacokinetic profile of the resulting ADC.

-

Peptide and Protein Modification: The reactive ends of this compound allow for the modification of peptides and proteins to improve their stability, solubility, and in vivo circulation time.

-

Nanoparticle Functionalization: The thiol group exhibits a high affinity for gold and other noble metal surfaces, making it ideal for the functionalization of nanoparticles for targeted drug delivery and diagnostic applications. The amine group can then be used to attach targeting ligands or therapeutic payloads.

-

Surface Modification: this compound can be used to modify the surface of biosensors and other materials to reduce non-specific binding and improve biocompatibility.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization will be required for specific applications.

Amine Group Conjugation (e.g., to a Carboxylic Acid)

This protocol describes the coupling of the amine group of this compound to a carboxylic acid-containing molecule using carbodiimide chemistry.

Materials:

-

This compound

-

Carboxylic acid-containing molecule

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Activation Buffer: MES buffer (pH 4.5-6.0)

-

Reaction Buffer: PBS or other suitable buffer (pH 7.2-8.0)

-

Quenching solution: e.g., hydroxylamine or Tris buffer

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve the carboxylic acid-containing molecule in Activation Buffer.

-

Add a 5-10 fold molar excess of EDC and NHS.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation Reaction:

-

Dissolve this compound in Reaction Buffer.

-

Add the activated carboxylic acid solution to the this compound solution. A 1.5 to 5-fold molar excess of the amine linker is typically used.

-

Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C.

-

-

Quenching:

-

Add the quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate chromatography method to remove excess reagents and byproducts.

-

Thiol Group Conjugation (e.g., to a Maleimide)

This protocol outlines the reaction of the thiol group of this compound with a maleimide-activated molecule.

Materials:

-

This compound

-

Maleimide-activated molecule

-

Reaction Buffer: Phosphate buffer (pH 6.5-7.5) containing EDTA (1-10 mM) to prevent disulfide bond formation.

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Dissolve Reagents:

-

Dissolve the maleimide-activated molecule in the Reaction Buffer.

-

Dissolve this compound in the Reaction Buffer.

-

-

Conjugation Reaction:

-

Add a 1.1 to 1.5-fold molar excess of this compound to the maleimide-activated molecule.

-

Allow the reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored by measuring the decrease in free thiols using Ellman's reagent.

-

-

Purification:

-

Purify the conjugate using an appropriate chromatography method to remove unreacted starting materials.

-

Visualizations

General Workflow for Bioconjugation

The following diagram illustrates a typical workflow for the use of this compound in creating a bioconjugate.

PROTAC Synthesis Logical Pathway

This diagram illustrates the logical relationship in the assembly of a PROTAC using this compound as a linker.

References

Navigating the Solubility Landscape of Amine-PEG6-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Amine-PEG6-thiol, a heterobifunctional linker critical in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent in various solvents is paramount for its effective handling, reaction optimization, and formulation. This document presents available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and a logical workflow for assessing solvent compatibility.

Core Concepts in this compound Solubility

This compound (NH2-PEG6-SH) is a molecule featuring a primary amine and a terminal thiol group, separated by a six-unit polyethylene glycol (PEG) spacer. The inherent properties of these functional groups and the PEG chain dictate its solubility profile. The hydrophilic nature of the PEG linker generally imparts good aqueous solubility, a desirable characteristic for biological applications[1][2][3]. However, the terminal functional groups and the overall molecular structure can influence its behavior in a range of organic solvents.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound across a wide spectrum of solvents is not extensively published. However, data from suppliers and related PEGylated compounds provide a strong indication of its solubility profile. The following table summarizes the available information.

| Solvent | Compound | Concentration / Observation | Notes |

| Dimethyl Sulfoxide (DMSO) | This compound hydrochloride | 350 mg/mL (926.12 mM) | Ultrasonic agitation is required. Use of newly opened, non-hygroscopic DMSO is recommended[4][5]. |

| m-PEG6-thiol | 100 mg/mL (320.08 mM) | Ultrasonic agitation is required. | |

| Amine-PEG-thiol (MW 2000) | 50 mg/mL | Ultrasonic agitation is required. | |

| Aqueous Solutions | Amine-PEG-thiol (MW 2000) | Soluble | General observation for higher molecular weight analog. |

| General Linear PEGs | Very Soluble | Applies to water and aqueous buffers like PBS. | |

| Chloroform | General Linear PEGs | Soluble | |

| Dichloromethane (DCM) | General Linear PEGs | Soluble | |

| Fmoc-PEG6-NHS ester | Soluble | A related short-chain PEG linker. | |

| Dimethylformamide (DMF) | General Linear PEGs | Soluble | |

| Fmoc-PEG6-NHS ester | Soluble | A related short-chain PEG linker. | |

| Alcohols (e.g., Ethanol) | General Linear PEGs | Less Soluble | |

| Toluene | General Linear PEGs | Less Soluble | Solubility can be increased with heating. |

| Ether | General Linear PEGs | Not Soluble |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following protocol outlines a standard procedure for determining the thermodynamic (equilibrium) solubility of this compound in a solvent of interest.

1. Materials and Equipment:

-

This compound

-

Solvent of interest (e.g., water, phosphate-buffered saline, ethanol)

-

Analytical balance

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or other quantitative analytical technique.

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).

-

From the stock solution, prepare a series of calibration standards of known concentrations by serial dilution.

-

Analyze the calibration standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid should be clearly visible.

-

Add a known volume of the solvent of interest to the vial.

-

Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid should be maintained throughout the equilibration period.

-

-

Sample Processing and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials at a high speed to pellet the remaining solid.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Immediately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method used for the calibration standards.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

Caption: Workflow for determining the thermodynamic solubility of this compound.

References

Navigating the Stability of Amine-PEG6-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Amine-PEG6-thiol, is a cornerstone in modern bioconjugation and drug delivery systems, offering a versatile tool for linking molecules of interest to various substrates. Its polyethylene glycol (PEG) spacer enhances solubility and reduces immunogenicity, while the terminal amine and thiol groups provide orthogonal reactivity for covalent attachment.[1][2] However, the inherent reactivity of the thiol and the nature of the PEG chain necessitate a thorough understanding of its stability and optimal storage conditions to ensure experimental reproducibility and the efficacy of the final conjugate. This technical guide provides a comprehensive overview of the stability of this compound, recommended storage conditions, potential degradation pathways, and experimental considerations.

Recommended Storage and Handling Conditions

To maintain the integrity and reactivity of this compound, it is imperative to adhere to stringent storage and handling protocols. The primary degradation pathway for thiols is oxidation, which can lead to the formation of disulfides and other oxidized species, thereby diminishing the linker's ability to react with target functional groups.[3] Similarly, the PEG chain itself can be susceptible to degradation under certain conditions.

Several suppliers of Amine-PEG-thiol products provide consistent recommendations for storage. These are summarized in the table below.

| Parameter | Recommended Condition | Rationale |

| Temperature | -15°C to -20°C | Minimizes chemical degradation and oxidation rates.[4][5] |

| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation of the sensitive thiol group. |

| Moisture | Desiccated environment | Prevents hydrolysis of the PEG chain and potential side reactions. |

| Light | Protected from light | Minimizes light-induced degradation. |

| Form | Solid/Lyophilized powder | More stable than solutions for long-term storage. |

| Re-test Period | 6 months | Recommended by some suppliers to ensure continued quality. |

Handling Best Practices:

-

Equilibrate the vial to room temperature before opening to prevent moisture condensation.

-

For best results, prepare solutions fresh before use.

-

If a stock solution is necessary, dissolve the compound in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and store in small aliquots at -20°C under an inert atmosphere.

-

Avoid repeated freeze-thaw cycles of solutions.

Potential Degradation Pathways

The stability of this compound is primarily influenced by the reactivity of its terminal thiol group and the potential for degradation of the polyethylene glycol backbone.

Thiol Group Oxidation

The most significant degradation pathway for this compound is the oxidation of the thiol (-SH) group. This can occur in the presence of oxygen and can be catalyzed by trace metal ions. The primary product of this oxidation is a disulfide bond, leading to the formation of a homodimer of the linker. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids.

Polyethylene Glycol (PEG) Chain Degradation

The PEG backbone is generally considered stable, but it can undergo degradation under certain conditions:

-

Hydrolytic Cleavage: While the ether linkages in the PEG backbone are relatively stable to hydrolysis, the presence of adjacent functional groups can influence this stability. Studies on PEG-based hydrogels have shown that the rate of hydrolysis can be affected by the local chemical environment, including the presence of nearby amine and thiol groups. Extreme pH conditions (strong acid or base) can promote cleavage of the ether bonds.

-

Oxidative Degradation: In the presence of transition metal ions and reactive oxygen species (ROS), the PEG chain can undergo oxidative cleavage. This process can lead to the formation of smaller PEG fragments, formaldehyde, and formic acid. The formation of these byproducts can be a concern, as formaldehyde and formic acid can react with the amine group of the linker or the target molecule.

Experimental Protocols for Stability Assessment

To ensure the quality and reactivity of this compound, particularly after prolonged storage or when used in critical applications, a stability assessment is recommended.

General Workflow for Stability Testing

Detailed Methodologies

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Principle: Reversed-phase HPLC (RP-HPLC) can be used to separate the intact this compound from its degradation products. A decrease in the area of the main peak and the appearance of new peaks over time indicate degradation.

-

Protocol:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm and/or Evaporative Light Scattering Detector (ELSD) for PEG detection.

-

Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition.

-

2. Mass Spectrometry (MS) for Degradation Product Identification

-

Principle: Mass spectrometry, often coupled with liquid chromatography (LC-MS), can be used to identify the molecular weights of the parent compound and any degradation products. This is crucial for confirming the identity of species like the disulfide dimer or oxidized forms.

-

Protocol:

-

Utilize an LC-MS system with an electrospray ionization (ESI) source.

-

The LC conditions can be similar to those described for the HPLC purity assessment.

-

Acquire mass spectra in positive ion mode to detect the protonated molecular ions [M+H]⁺ of this compound and its degradation products.

-

3. Quantification of Free Thiol Groups (Ellman's Test)

-

Principle: Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) reacts with free thiol groups to produce a colored product (2-nitro-5-thiobenzoate, TNB), which can be quantified spectrophotometrically at 412 nm. This assay provides a direct measure of the active thiol content.

-

Protocol:

-

Reagents:

-

Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

-

Ellman's Reagent Solution: 4 mg/mL DTNB in reaction buffer.

-

Cysteine or another standard thiol for generating a standard curve.

-

-

Procedure:

-

Prepare a standard curve using a known concentration of a standard thiol.

-

Add 50 µL of the this compound sample to 2.5 mL of reaction buffer.

-

Add 50 µL of Ellman's Reagent Solution and mix.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 412 nm.

-

Calculate the concentration of free thiols by comparing the absorbance to the standard curve.

-

-

Bioconjugation Workflow with this compound

The dual functionality of this compound allows for a two-step conjugation strategy, which provides greater control over the final conjugate.

This workflow allows for the sequential attachment of two different molecules, minimizing the formation of undesirable side products.

Conclusion

The stability of this compound is critical for its successful application in bioconjugation and drug delivery. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from light and moisture, researchers can significantly extend the shelf-life and preserve the reactivity of this versatile linker. Understanding the potential degradation pathways, primarily thiol oxidation and PEG chain cleavage, allows for the implementation of appropriate handling and analytical quality control measures. The experimental protocols outlined in this guide provide a framework for assessing the stability and functionality of this compound, ultimately contributing to the development of robust and reproducible bioconjugates.

References

- 1. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Amine-PEG6-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Amine-PEG6-thiol, a heterobifunctional linker critical in bioconjugation and drug delivery systems. The document outlines a detailed synthetic pathway, purification protocols, and characterization data to assist researchers in the successful production of this versatile molecule.

Introduction

This compound (NH2-(CH2CH2O)6-SH) is a valuable crosslinking agent that features a primary amine at one terminus and a thiol group at the other, separated by a hexaethylene glycol spacer. The amine group allows for facile conjugation to carboxylic acids or activated esters, while the thiol group can react with maleimides or be used for surface modification, such as on gold nanoparticles. The polyethylene glycol (PEG) backbone imparts hydrophilicity, reduces immunogenicity, and provides a flexible spacer arm. This guide details a robust synthetic route starting from the commercially available and inexpensive hexaethylene glycol.

Synthetic Pathway

The synthesis of this compound is a multi-step process that involves the sequential modification of hexaethylene glycol. The overall strategy involves the protection and activation of the terminal hydroxyl groups to introduce the desired amine and thiol functionalities. A protected thiol, in the form of a thioacetate, is used to prevent premature oxidation to a disulfide. The amine functionality is introduced via an azide intermediate, which is then reduced in the final step.

The Heterobifunctional Nature of Amine-PEG6-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Amine-PEG6-thiol is a versatile heterobifunctional linker that plays a crucial role in the advancement of bioconjugation, targeted drug delivery, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of the core attributes of this compound, including its chemical properties, detailed experimental protocols for its application, and an exploration of the biological pathways it influences.

Core Concepts: The Tripartite Structure of this compound

The utility of this compound lies in its unique tripartite structure, consisting of a primary amine, a hexamethylene glycol (PEG6) spacer, and a terminal thiol group. This combination of functionalities allows for the sequential and chemoselective conjugation of two different molecules.

-

Primary Amine (-NH2): This functional group provides a reactive handle for conjugation to molecules containing carboxylic acids, activated esters (e.g., N-hydroxysuccinimide esters), or aldehydes. This reaction typically forms a stable amide or imine bond, respectively. The amine group is often the first point of attachment in a multi-step synthesis.

-

Hexamethylene Glycol (PEG6) Spacer: The PEG6 spacer is a key component that imparts several desirable properties to the final conjugate. Its hydrophilic nature enhances the aqueous solubility of the molecule, which is particularly beneficial for hydrophobic drugs or ligands.[1] The flexibility and length of the PEG chain can also influence the steric hindrance and binding affinity of the conjugated molecules to their targets.[2] Furthermore, PEGylation is a well-established strategy to increase the in vivo circulation half-life of therapeutics by reducing renal clearance and minimizing non-specific uptake by the reticuloendothelial system.[1][2]

-

Thiol (-SH): The terminal thiol group is a potent nucleophile that readily reacts with maleimides, haloacetamides, and other thiol-reactive groups to form stable thioether bonds.[3] This functionality is also critical for the attachment to the surface of gold nanoparticles and other metallic surfaces.

Quantitative Data Summary

While specific quantitative data for this compound is often embedded within larger experimental contexts, the following tables summarize typical performance characteristics based on the reactivity of its functional groups in bioconjugation reactions.

| Parameter | Reactant | Conditions | Typical Yield/Efficiency | Reference |

| Amine Conjugation | NHS-activated fluorophore | pH 7.2-8.5, Room Temp, 1-2 hr | > 90% | |

| Carboxylic acid (with EDC/NHS) | pH 4.5-6.0, Room Temp, 4-12 hr | 60-80% | ||

| Thiol Conjugation | Maleimide-activated protein | pH 6.5-7.5, Room Temp, 1-4 hr | > 95% | |

| Gold Nanoparticles | Aqueous solution, Room Temp, 12-24 hr | High surface coverage |

Table 1: Representative Reaction Efficiencies of Amine and Thiol Groups. The yields can vary depending on the specific reactants, stoichiometry, and reaction conditions.

| Conjugate Type | Medium | Stability Metric | Result | Reference |

| Thiol-Maleimide Adduct | Human Plasma | % Intact Conjugate after 7 days | ~50% (can be variable) | |

| Amide Bond | Physiological Buffer | Half-life | Very stable | |

| Thiol-Gold Nanoparticle | Aqueous Buffer | Desorption | Minimal |

Table 2: Stability of Conjugates Formed via Amine and Thiol Chemistries. The stability of the thiol-maleimide linkage can be a concern in vivo due to retro-Michael addition, particularly in the presence of competing thiols like glutathione. More stable maleimide derivatives have been developed to address this issue.

| Technique | Analyte | Expected Observations |

| ¹H NMR | This compound | Characteristic peaks for the PEG backbone (δ ~3.6 ppm), methylene groups adjacent to the amine and thiol. |

| Mass Spectrometry (HRMS) | This compound Conjugate | Accurate mass measurement confirming the successful conjugation and expected molecular formula. |

| FT-IR | This compound | Peaks corresponding to N-H, C-H, C-O, and S-H stretching vibrations. |

Table 3: Physicochemical Characterization of this compound and its Conjugates. Specific peak positions and fragmentation patterns will depend on the exact structure of the conjugate.

Mandatory Visualizations

The following diagrams illustrate key applications and workflows involving this compound.

Caption: Workflow of PROTAC synthesis and its mechanism of action.

Caption: Targeted nanoparticle drug delivery workflow.

Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound.

Protocol 1: Conjugation of a Peptide to this compound via Amide Bond Formation

This protocol describes the conjugation of a peptide containing a carboxylic acid to the amine terminus of this compound using EDC/NHS chemistry.

Materials:

-

Peptide with a terminal carboxylic acid

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Anhydrous Dimethylformamide (DMF)

-

Dialysis or size-exclusion chromatography equipment for purification

Procedure:

-

Dissolve Reactants:

-

Dissolve the peptide in Reaction Buffer at a concentration of 1-5 mg/mL.

-

Dissolve this compound in anhydrous DMF to create a 10-50 mM stock solution.

-

Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer immediately before use.

-

-

Activate Carboxylic Acid:

-

To the peptide solution, add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS.

-

Incubate at room temperature for 15-30 minutes with gentle mixing.

-

-

Conjugation Reaction:

-

Add a 1.5 to 5-fold molar excess of the this compound stock solution to the activated peptide solution.

-

Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.

-

-

Quench Reaction:

-

Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS-activated carboxyl groups.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Purify the peptide-PEG6-thiol conjugate from excess reagents using dialysis against PBS or size-exclusion chromatography.

-

-

Characterization:

-

Confirm successful conjugation by MALDI-TOF mass spectrometry or HPLC analysis.

-

Protocol 2: Functionalization of Gold Nanoparticles with a Targeting Ligand-PEG6-thiol

This protocol details the functionalization of pre-synthesized gold nanoparticles with a targeting ligand that has been previously conjugated to this compound (as described in Protocol 1).

Materials:

-

Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution

-

Targeting Ligand-PEG6-thiol conjugate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Centrifugation equipment

Procedure:

-

Prepare Solutions:

-

Dilute the AuNP solution with PBS to the desired concentration.

-

Prepare a solution of the Targeting Ligand-PEG6-thiol conjugate in PBS.

-

-

Ligand Exchange Reaction:

-

Add the Targeting Ligand-PEG6-thiol solution to the AuNP solution. A significant molar excess of the thiol linker (e.g., 1000-fold or higher) is typically used to ensure complete surface coverage.

-

Incubate the mixture at room temperature for 12-24 hours with gentle agitation to facilitate the displacement of citrate ions by the thiol groups.

-

-

Purification:

-

Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).

-

Carefully remove the supernatant containing unbound linker.

-

Resuspend the nanoparticle pellet in fresh PBS.

-

Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of excess reagents.

-

-

Characterization:

-

Characterize the functionalized AuNPs using UV-Vis spectroscopy (to observe the shift in the surface plasmon resonance peak), dynamic light scattering (DLS) (to determine the increase in hydrodynamic diameter), and transmission electron microscopy (TEM) (to assess nanoparticle morphology and dispersion).

-

Protocol 3: Synthesis of a PROTAC using this compound

This protocol outlines the synthesis of a PROTAC molecule by first reacting a warhead for the protein of interest (POI) with the amine group of this compound, followed by reaction of the thiol group with a maleimide-functionalized E3 ligase ligand.

Materials:

-

POI-warhead with a carboxylic acid or activated ester

-

This compound

-

Maleimide-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand)

-

Peptide coupling reagents (e.g., HATU, DIPEA) if starting from a carboxylic acid

-

Anhydrous organic solvents (e.g., DMF, DCM)

-

Inert atmosphere (e.g., nitrogen or argon)

-

HPLC for purification

Procedure:

-

Step 1: Conjugation of POI-warhead to this compound

-

If the POI-warhead has a carboxylic acid, dissolve it in anhydrous DMF under an inert atmosphere. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature. Then, add this compound (1.1 eq) and continue stirring overnight.

-

If the POI-warhead has an activated ester, dissolve it and this compound in anhydrous DMF and stir at room temperature until the reaction is complete (monitor by LC-MS).

-

Purify the resulting POI-warhead-PEG6-thiol intermediate by preparative HPLC.

-

-

Step 2: Conjugation of the Intermediate to the E3 Ligase Ligand

-

Dissolve the purified POI-warhead-PEG6-thiol intermediate and the maleimide-functionalized E3 ligase ligand (1.0 eq) in a suitable solvent such as DMF or a mixture of acetonitrile and water.

-

Stir the reaction at room temperature. The reaction is typically fast and can be monitored by LC-MS for completion (usually within 1-2 hours).

-

-

Step 3: Purification and Characterization

-

Purify the final PROTAC molecule by preparative HPLC.

-

Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and ¹H NMR to confirm its identity and purity.

-

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation and drug development. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, enables the precise and efficient linkage of diverse molecular entities. This guide provides a foundational understanding and practical protocols for the effective utilization of this compound in creating advanced bioconjugates for research and therapeutic applications. As the demand for targeted therapies and sophisticated molecular probes continues to grow, the importance of well-defined linkers like this compound will undoubtedly increase.

References

Amine-PEG6-thiol: A Comprehensive Technical Guide to a Versatile Heterobifunctional Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and drug delivery, the precise and stable linkage of molecules is paramount. Heterobifunctional linkers are indispensable tools in this regard, and among them, Amine-PEG6-thiol has emerged as a particularly valuable reagent. This technical guide provides an in-depth exploration of the core component of this linker: the PEG6 spacer. We will delve into its physicochemical properties, its role in modulating the characteristics of conjugated molecules, and detailed protocols for its application in key research and development areas.

Polyethylene glycol (PEG) is a biocompatible, water-soluble polymer known for its ability to reduce immunogenicity and improve the pharmacokinetic profiles of conjugated molecules.[1][2] The this compound linker features a hexa(ethylene glycol) (PEG6) spacer flanked by a primary amine (-NH2) at one terminus and a thiol (-SH) group at the other. This heterobifunctional nature allows for the sequential and specific conjugation of two different molecules, making it a versatile tool in the construction of complex bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles.[1][3][4]

Physicochemical Properties of the PEG6 Spacer

The PEG6 spacer imparts unique properties to the this compound linker and, consequently, to the final conjugate. Its defined length and composition provide a balance of hydrophilicity and steric hindrance, which can be critical for the biological activity and stability of the resulting molecule.

| Property | Value | Source |

| Molecular Formula (this compound) | C14H31NO6S | |

| Molecular Weight (this compound) | 341.46 g/mol | |

| Molecular Weight (this compound hydrochloride) | 377.92 g/mol | |

| Purity | ≥95% | |

| Spacer Length (estimated) | ~25.9 Å | Calculated |

| LogD (for a comparable PEG6-containing peptide) | -2.50 ± 0.09 |

Note: The spacer length is an estimation based on the extended conformation of the PEG chain.

Core Applications and Experimental Protocols

The dual reactivity of this compound allows for a wide range of applications. The primary amine can be reacted with N-hydroxysuccinimide (NHS) esters to form stable amide bonds, while the thiol group readily reacts with maleimides to form thioether bonds.

Antibody-Drug Conjugate (ADC) Synthesis

In ADC development, the PEG6 spacer can enhance the solubility and stability of the conjugate. The linker connects a cytotoxic payload to an antibody, and the hydrophilic nature of the PEG6 spacer can mitigate the aggregation often caused by hydrophobic drugs.

This protocol describes the conjugation of a thiol-reactive drug to an antibody that has been functionalized with the this compound linker.

Materials:

-

Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

NHS-ester activated payload

-

Maleimide-activated cytotoxic drug

-

Reducing agent (e.g., TCEP)

-

Quenching reagent (e.g., Tris buffer)

-

Anhydrous DMF or DMSO

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Antibody Preparation: If necessary, reduce the antibody's interchain disulfide bonds with a controlled amount of reducing agent to generate free thiol groups for linker attachment. Purify the reduced antibody to remove the reducing agent.

-

Linker-Payload Conjugation (Amine Reaction):

-

Dissolve the NHS-ester activated payload and a 1.5-fold molar excess of this compound in anhydrous DMF or DMSO.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Purify the Linker-Payload conjugate.

-

-

Antibody-Linker-Payload Conjugation (Thiol Reaction):

-

Dissolve the purified Linker-Payload conjugate (with the free thiol) in a suitable buffer.

-

Add the reduced antibody to the Linker-Payload solution at a molar ratio of 1:3 to 1:5 (antibody:linker-payload).

-

Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.

-

-

Quenching: Stop the reaction by adding a quenching reagent, such as N-ethylmaleimide, to cap any unreacted thiols on the antibody.

-

Purification: Purify the resulting ADC using size-exclusion chromatography to remove unreacted linker-payload and other small molecules.

-

Characterization: Characterize the final ADC product by methods such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the drug-to-antibody ratio (DAR).

Nanoparticle Functionalization

This compound is frequently used to functionalize the surface of nanoparticles, such as gold nanoparticles (AuNPs). The thiol group has a strong affinity for gold surfaces, leading to the formation of a self-assembled monolayer. The exposed amine groups can then be used for further conjugation of targeting ligands, drugs, or imaging agents.

Materials:

-

Citrate-stabilized gold nanoparticle solution

-

This compound

-

Phosphate buffer (e.g., 10 mM, pH 7.4)

-

Centrifugation equipment

Procedure:

-

Preparation of Linker Solution: Dissolve this compound in phosphate buffer to a final concentration of 1 mM.

-

Functionalization Reaction:

-

Add the this compound solution to the gold nanoparticle solution at a sufficient molar excess.

-

Gently mix and allow the reaction to proceed at room temperature for 12-24 hours to ensure the formation of a stable thiol-gold bond.

-

-

Purification:

-

Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

-

Remove the supernatant containing unreacted linker.

-

Resuspend the nanoparticle pellet in fresh phosphate buffer.

-

Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound linker.

-

-

Characterization: Characterize the functionalized AuNPs using techniques such as UV-Vis spectroscopy (to observe the shift in the surface plasmon resonance peak), dynamic light scattering (DLS) to measure the increase in hydrodynamic diameter, and zeta potential measurements to confirm the change in surface charge due to the amine groups.

PROTAC Synthesis

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC, and PEG linkers are commonly employed. The PEG6 spacer in this compound provides the necessary length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

The this compound linker is used to synthesize the PROTAC molecule, which then mediates the interaction between the target protein and the E3 ligase.

Conclusion

The PEG6 spacer within the this compound linker offers a unique combination of properties that are highly advantageous for a range of bioconjugation applications. Its defined length, flexibility, and hydrophilicity contribute to the improved stability, solubility, and biocompatibility of the resulting conjugates. The detailed protocols and workflows provided in this guide serve as a starting point for researchers and drug development professionals to harness the potential of this versatile linker in their work. As the demand for precisely engineered biomolecules continues to grow, the importance of well-characterized and reliable linkers like this compound will undoubtedly increase.

References

Amine-PEG6-thiol: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Amine-PEG6-thiol, a heterobifunctional linker critical to advancements in bioconjugation, drug delivery, and nanotechnology. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's synonyms, chemical properties, and practical applications, including detailed experimental protocols and workflow visualizations.

Nomenclature and Identification

This compound is known by several synonyms and alternative names in scientific literature and commercial catalogs. A comprehensive list is provided below to aid in identification and literature searches.

| Type | Name |

| Common Name | This compound |

| Alternative Names | Amino-PEG6-Thiol, Thiol-PEG6-Amine, NH2-PEG6-SH, HS-PEG6-NH2 |

| IUPAC Name | 1-Amino-22-mercapto-4,7,10,13,16,19-hexaoxadocosane |

| CAS Number | 1347750-20-2[1] |

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its application in various experimental settings. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C14H31NO6S | [2] |

| Molecular Weight | 341.46 g/mol | [2] |

| Purity | >95% | [1] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in water and most organic solvents like DMSO and DMF. | |

| Storage Conditions | Store at -20°C, protect from light and moisture. For long-term storage, -80°C is recommended. |

Applications in Research and Development

This compound is a versatile crosslinking reagent with a polyethylene glycol (PEG) spacer that enhances solubility and reduces steric hindrance. Its terminal amine and thiol groups allow for the covalent conjugation of a wide range of molecules.

-

Bioconjugation: The primary amine group readily reacts with activated esters (e.g., NHS esters) to form stable amide bonds, while the thiol group shows high affinity for maleimides and the surfaces of noble metals like gold. This dual reactivity makes it an ideal linker for attaching proteins, peptides, or other biomolecules to various substrates.

-

PROTAC Synthesis: This linker is frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The PEG linker component of this compound can improve the solubility and pharmacokinetic properties of the resulting PROTAC.

-

Surface Modification: The thiol group allows for the straightforward functionalization of gold nanoparticles and surfaces, creating a hydrophilic and biocompatible coating that minimizes non-specific protein binding. The terminal amine group can then be used to immobilize other molecules of interest.

Experimental Protocols

Two-Step Chemoenzymatic Conjugation of Antibody Fragments (Fab)

This protocol, adapted from Sato, H., et al. (2025), describes the use of a thiol-PEG-amine linker for the uniform conjugation of reporter molecules to a Fab fragment.

Step 1: Enzymatic Conjugation of the Linker to Fab

-

Prepare the reaction mixture: In a microcentrifuge tube, combine the Q-tagged Fab fragment with the HS-PEG-NH2 linker in a suitable buffer (e.g., PBS).

-

Initiate the reaction: Add microbial transglutaminase (MTGase) to the mixture. The MTGase will catalyze the formation of a covalent bond between the glutamine tag on the Fab and the primary amine of the linker.

-

Incubate: Allow the reaction to proceed at a controlled temperature (e.g., 37°C) for a specific duration to ensure efficient conjugation.

-

Purification: Purify the resulting HS-PEG-modified Fab using an appropriate chromatography method, such as size-exclusion chromatography, to remove unreacted linker and enzyme.

Step 2: Conjugation of the Reporter Molecule

-

Prepare the maleimide-functionalized reporter: Dissolve the maleimide-activated reporter molecule (e.g., a fluorescent dye) in a suitable solvent.

-

Conjugation: Add the maleimide reporter to the purified HS-PEG-modified Fab. The thiol group on the PEG linker will react with the maleimide group to form a stable thioether bond.

-

Incubation: Let the reaction proceed at room temperature, protected from light if the reporter is photosensitive.

-

Final Purification: Purify the final Fab-reporter conjugate to remove any unreacted reporter molecules.

Functionalization of Gold Nanoparticles (AuNPs)

This protocol is a general guide for the surface modification of AuNPs using this compound, based on established thiol-gold chemistry.

-

Prepare AuNPs: Synthesize or obtain a colloidal solution of gold nanoparticles.

-

Thiolation: Add a solution of this compound in a suitable solvent (e.g., ethanol) to the AuNP solution with gentle stirring. The thiol groups will self-assemble onto the gold surface.

-

Incubation: Allow the mixture to react for several hours at room temperature to ensure the formation of a stable thiol-gold bond.

-

Purification: Centrifuge the solution to pellet the functionalized AuNPs. Remove the supernatant containing excess linker and resuspend the nanoparticles in the desired buffer or solvent. Repeat the washing step to ensure complete removal of unbound linker.

-

Further Conjugation (Optional): The amine-terminated surface of the AuNPs can be further functionalized by reacting with NHS-activated molecules to attach proteins, peptides, or other ligands.

Visualizing Workflows and Pathways

Chemoenzymatic Antibody Conjugation Workflow

The following diagram illustrates the two-step process for conjugating a reporter molecule to an antibody fragment using a thiol-PEG-amine linker.

Gold Nanoparticle Functionalization and Bioconjugation

This diagram outlines the process of functionalizing a gold nanoparticle with this compound and subsequent bioconjugation.

References

The Dual Personalities of a Molecular Bridge: A Technical Guide to Amine-PEG6-thiol

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Amine-PEG6-thiol, represents a cornerstone in modern bioconjugation strategies. Its unique architecture, featuring a terminal primary amine and a terminal thiol group separated by a flexible six-unit polyethylene glycol (PEG) spacer, offers a versatile platform for the precise assembly of complex biomolecular conjugates. This technical guide delves into the distinct roles of these terminal functional groups, providing a comprehensive overview of their reactivity, stability, and application in creating sophisticated tools for research and therapeutic development.

Core Principles: The Orthogonal Reactivity of Amine and Thiol Groups

The primary utility of this compound lies in the orthogonal reactivity of its terminal groups. This allows for a two-step, controlled conjugation process where one end of the linker can be selectively reacted with a biomolecule or surface, followed by the reaction of the other end with a second component, minimizing the formation of undesirable homodimers.

The Nucleophilic Nature of the Terminal Amine Group

The primary amine (-NH₂) at one terminus of the PEG linker is a potent nucleophile, readily participating in reactions with electrophilic functional groups to form stable covalent bonds.[1][2] This reactivity is fundamental to many bioconjugation strategies, particularly for the modification of proteins and peptides.

Primary amines are abundant in biological systems, most notably as the ε-amino group of lysine residues and the N-terminus of polypeptide chains.[2] The reaction of the amine group on the PEG linker with activated esters, such as N-hydroxysuccinimide (NHS) esters, is one of the most common and robust methods for forming stable amide bonds.[3][4]

The Versatile Reactivity of the Terminal Thiol Group

The thiol (-SH) group, also known as a sulfhydryl group, at the other end of the linker offers a distinct and highly selective mode of conjugation. Thiol chemistry is particularly valuable due to the relatively low abundance of free thiols in many proteins compared to amines, allowing for more site-specific modifications. Free thiols are primarily found in the side chains of cysteine residues.

The thiol group exhibits high reactivity towards specific functional groups, most notably maleimides and haloacetyls (e.g., iodoacetamides), to form stable thioether bonds. Additionally, thiols have a strong affinity for noble metal surfaces, making this compound an excellent choice for the functionalization of gold nanoparticles and surfaces.

Quantitative Data on Reactivity and Stability

The efficiency and stability of the linkages formed by the amine and thiol groups are critical for the performance of the final conjugate. The following tables summarize key quantitative parameters.

| Functional Group | Reactive Partner | Resulting Bond | Optimal pH for Reaction | Half-life of Reactive Group (in aqueous solution) |

| Amine (-NH₂) | NHS Ester | Amide | 7.2 - 8.5 | 10 minutes at pH 8.6 (4°C) |

| Thiol (-SH) | Maleimide | Thioether | 6.5 - 7.5 | Slower hydrolysis than NHS esters, but can undergo retro-Michael reaction |

Table 1: Reaction conditions and stability of amine- and thiol-reactive chemistries.

| Bond Type | Formed From | Stability | Susceptibility to Cleavage |

| Amide | Amine + NHS Ester | Highly stable | Kinetically stable with a half-life of up to 1000 years at neutral pH |

| Thioether | Thiol + Maleimide | Generally stable, but can be susceptible to retro-Michael reaction in the presence of other thiols (e.g., glutathione) | Can be cleaved under specific reducing conditions or through thiol exchange |

Table 2: Stability of common bonds formed using this compound.

Mandatory Visualizations

Logical Relationship of this compound Functionality

Caption: Orthogonal reactivity of this compound enabling diverse bioconjugation strategies.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis

Caption: A typical workflow for the synthesis of an antibody-drug conjugate (ADC) using this compound.

Experimental Protocols

The following are generalized protocols for common applications of this compound. Optimization is often necessary for specific molecules and applications.

Protocol 1: Conjugation of this compound to a Protein via NHS Ester Chemistry

Objective: To attach the thiol-terminated PEG linker to a protein using the amine-reactive end.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

NHS ester-functionalized molecule (e.g., a fluorescent dye or biotin with an NHS ester group)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting column

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer.

-

Linker-NHS Ester Reaction: a. Equilibrate the NHS ester-functionalized molecule and this compound to room temperature. b. Prepare a stock solution of the NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF. c. Prepare a stock solution of this compound (e.g., 10 mM) in the same solvent. d. In a separate reaction vessel, combine the NHS ester and a slight molar excess of this compound. The reaction is typically rapid and can be monitored by LC-MS.

-

Purification of Linker-Molecule Conjugate: Purify the resulting molecule-PEG-thiol conjugate to remove unreacted starting materials, for example, by HPLC.

-

Protein Conjugation: a. This protocol assumes the protein has an available maleimide group for reaction with the thiol. If not, the protein needs to be modified first. b. Add the purified molecule-PEG-thiol to the protein solution. A 10- to 20-fold molar excess of the linker-molecule conjugate over the protein is a common starting point. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted maleimide groups on the protein.

-

Purification: Remove excess, unreacted linker and other small molecules using a desalting column or dialysis.

-

Characterization: Analyze the final conjugate by SDS-PAGE to observe the increase in molecular weight and by UV-Vis spectroscopy to determine the degree of labeling.

Protocol 2: Functionalization of Gold Nanoparticles with this compound

Objective: To create a hydrophilic and amine-functionalized surface on gold nanoparticles.

Materials:

-

Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Centrifuge

Procedure:

-

Linker Preparation: Prepare a stock solution of this compound in water or PBS.

-

Nanoparticle Functionalization: a. To the AuNP solution, add the this compound solution. The final concentration of the linker will depend on the size and concentration of the AuNPs. A large molar excess of the linker is typically used. b. Gently mix the solution and allow it to react for at least 12-24 hours at room temperature to ensure complete ligand exchange on the gold surface.

-

Purification: a. Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles. b. Carefully remove the supernatant containing excess linker. c. Resuspend the nanoparticle pellet in fresh PBS. d. Repeat the centrifugation and resuspension steps at least twice to ensure the removal of all unbound linker.

-

Characterization: The successful functionalization can be confirmed by techniques such as Dynamic Light Scattering (DLS) to measure the increase in hydrodynamic diameter, and Zeta Potential measurements to assess changes in surface charge.

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation. A thorough understanding of the distinct chemical properties of its terminal amine and thiol groups is paramount for the successful design and execution of experiments. The amine group provides a robust handle for attachment to proteins and other biomolecules through stable amide bond formation, while the thiol group offers a highly selective route for conjugation to cysteine residues, maleimide-functionalized molecules, and gold surfaces. By leveraging the orthogonal reactivity of these two functional groups, researchers can construct complex and well-defined bioconjugates for a wide array of applications, from fundamental biological studies to the development of next-generation therapeutics and diagnostics.

References

In-Depth Technical Guide: Safety Data Sheet for Amine-PEG6-thiol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the safety data for Amine-PEG6-thiol, a bifunctional linker commonly utilized in the development of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugation applications. The information presented is aggregated from various supplier Safety Data Sheets (SDS) and is intended to provide a thorough understanding of the potential hazards, safe handling procedures, and emergency responses associated with this compound.

It is critical to note that the properties and hazard classifications of Amine-PEG-thiol can vary depending on its molecular weight and purity. Therefore, users must always consult the specific Safety Data Sheet provided by the manufacturer for the exact product in use.

Hazard Identification and Classification

The hazard classification for this compound can differ between suppliers and specific product formulations. While some suppliers classify certain molecular weight versions as not a hazardous substance or mixture, others provide specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications. It is crucial to adhere to the classification on the product-specific SDS.

A generalized GHS classification workflow for a potentially hazardous chemical is outlined below:

Based on available data for some variants of Amine-PEG-thiol, the following classifications have been noted:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |

| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Physical and Chemical Properties

The physical and chemical properties of this compound can vary based on the specific molecular weight and purity. The following table summarizes available data for a specific variant.

| Property | Value |

| Molecular Formula | C12H27NO5S |

| Molecular Weight | 297.41 g/mol |

| Purity | > 96% |

| Appearance | Not consistently reported; may be a solid or liquid |

| Solubility | Soluble in aqueous solutions and most organic solvents |

Safe Handling and Storage

Proper handling and storage are essential to ensure the safety of laboratory personnel and to maintain the integrity of the product.

7.1. Precautions for Safe Handling:

-

Avoid contact with skin and eyes.

-

Avoid inhalation of vapor, mist, or gas.

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

7.2. Conditions for Safe Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed.

-

Recommended storage temperatures can vary, with some suppliers recommending -20°C for long-term storage.

-

For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[1]

-

Avoid direct sunlight.

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following table and diagram outline the recommended first aid procedures.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

The decision-making process for administering first aid is visualized in the following diagram:

Experimental Protocols

It is important to clarify that Safety Data Sheets do not contain detailed experimental protocols for the application of the chemical in research or manufacturing. The purpose of an SDS is to provide critical safety and handling information.

For protocols related to the use of this compound in specific applications such as PROTAC synthesis or bioconjugation, researchers should consult relevant scientific literature and established laboratory procedures. The handling and safety precautions outlined in this guide and the manufacturer's SDS should be integrated into any such experimental protocols.

Personal Protective Equipment (PPE)

To minimize exposure, the use of appropriate personal protective equipment is mandatory when handling this compound.

| PPE Type | Specifications |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected prior to use and changed frequently, especially if contaminated. |

| Respiratory Protection | In case of insufficient ventilation or the formation of aerosols, a NIOSH-approved respirator should be worn. |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing vapors, mist, or gas. Wear appropriate PPE.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, closed container for disposal.

Disclaimer: This document is intended for informational purposes only and is not a substitute for the official Safety Data Sheet provided by the manufacturer. Always refer to the product-specific SDS for the most accurate and up-to-date information.

References

Methodological & Application

Application Notes: Site-Specific Antibody Thiolation using Amine-PEG6-Thiol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Site-specific antibody conjugation is critical for the development of homogeneous and effective antibody-drug conjugates (ADCs), imaging agents, and other antibody-based reagents. Traditional conjugation methods that target lysine residues often result in heterogeneous mixtures with variable drug-to-antibody ratios (DARs), which can impact pharmacokinetics, stability, and safety profiles.[1] A more controlled approach involves introducing a functional group at a specific site on the antibody.

This document provides a detailed protocol for the site-specific introduction of a free thiol (-SH) group onto an antibody using a heterobifunctional Amine-PEG6-thiol linker. The method leverages the high specificity of microbial transglutaminase (MTGase), an enzyme that catalyzes the formation of a stable isopeptide bond between the primary amine of the linker and a specific glutamine residue (Q-tag) on the antibody.[2][3] This chemoenzymatic approach is efficient, occurs under mild conditions, and produces a homogeneously thiolated antibody, ready for subsequent conjugation to a thiol-reactive payload, such as a maleimide-activated drug or fluorophore.[1][4] The inclusion of a PEG6 spacer enhances the solubility and stability of the resulting conjugate.

Principle of the Method

The protocol is a two-stage process.

-

Enzymatic Thiolation: Microbial transglutaminase (MTGase) is used to covalently attach the primary amine of the this compound linker to a glutamine residue on the antibody. This reaction is highly specific, often targeting an engineered glutamine-containing peptide tag (Q-tag) or a native glutamine residue (like Q295 on deglycosylated IgG1s) that is accessible to the enzyme. This step yields a PEGylated antibody with a terminal, reactive thiol group (Antibody-PEG6-SH).

-

Thiol-Maleimide Conjugation: The newly introduced free thiol on the antibody is then reacted with a maleimide-activated molecule (e.g., drug, biotin, or fluorescent dye) via a Michael addition reaction. This forms a stable thioether bond, completing the conjugation.

This method simplifies the conjugation process by avoiding the need for linker protecting groups and subsequent deprotection steps.

Diagrams of Workflow and Chemistry

Caption: Experimental workflow for site-specific antibody thiolation and subsequent payload conjugation.

Caption: Chemical reactions for enzymatic thiolation and subsequent thiol-maleimide payload conjugation.

Experimental Protocols

Materials and Reagents

-

Antibody: Antibody with an accessible transglutaminase substrate sequence (Q-tag), e.g., LLQG. Concentration: 5-10 mg/mL.

-

Linker: this compound (HS-(CH₂CH₂O)₆-(CH₂)₂-NH₂).

-

Enzyme: Microbial Transglutaminase (MTGase), Ajinomoto or equivalent.

-

Payload: Maleimide-activated molecule (e.g., Maleimide-DBCO, Maleimide-Fluorophore).

-

Buffers:

-

Reaction Buffer: 50 mM HEPES or Tris buffer, pH 7.5 - 8.0.

-

Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

-

Reducing Agent (Optional, for payload): TCEP (tris(2-carboxyethyl)phosphine).

-

Solvent: Anhydrous Dimethyl sulfoxide (DMSO).

-

Purification: Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200 or equivalent) or desalting columns.

Protocol 1: Enzymatic Thiolation of Antibody

This protocol describes the site-specific conjugation of the this compound linker to the antibody.

-

Prepare Antibody: Exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.

-

Prepare Linker Solution: Dissolve this compound in Reaction Buffer to a final concentration of 100 mM.

-

Prepare MTGase Solution: Reconstitute MTGase in Reaction Buffer according to the manufacturer's instructions to a stock concentration of 10 mg/mL.

-

Set up Reaction: In a microcentrifuge tube, combine the reagents in the following order:

-

Antibody solution.

-

This compound solution to a final molar excess as indicated in Table 1.

-

MTGase solution (add last) to a final concentration as indicated in Table 1.

-

-

Incubation: Incubate the reaction mixture at 37°C for 4-18 hours with gentle mixing. Reaction time may require optimization depending on the antibody and desired conversion.

-